molecular formula C9H10IN B11859628 3-Iodo-5,6,7,8-tetrahydroquinoline

3-Iodo-5,6,7,8-tetrahydroquinoline

Cat. No.: B11859628
M. Wt: 259.09 g/mol
InChI Key: YYOQJNMKIAIOJB-UHFFFAOYSA-N
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Description

3-Iodo-5,6,7,8-tetrahydroquinoline is a nitrogen-containing heterocyclic compound with the molecular formula C9H10IN. It is a derivative of tetrahydroquinoline, which is a saturated form of quinoline. The presence of an iodine atom at the 3-position of the tetrahydroquinoline ring imparts unique chemical properties to this compound. Tetrahydroquinoline derivatives are known for their wide range of applications in medicinal chemistry, exhibiting various biological activities such as antitumor, antibacterial, and antimalarial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-5,6,7,8-tetrahydroquinoline can be achieved through several methods. One common approach involves the iodination of 5,6,7,8-tetrahydroquinoline. This can be done using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under mild conditions. The reaction typically proceeds as follows:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Iodo-5,6,7,8-tetrahydroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-iodo-5,6,7,8-tetrahydroquinoline depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes, receptors, or DNA. The iodine atom can enhance the compound’s binding affinity and selectivity towards these targets. The exact molecular pathways involved would vary based on the specific bioactive derivative being studied .

Comparison with Similar Compounds

3-Iodo-5,6,7,8-tetrahydroquinoline can be compared with other tetrahydroquinoline derivatives, such as:

The uniqueness of this compound lies in the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity compared to other halogenated derivatives .

Properties

Molecular Formula

C9H10IN

Molecular Weight

259.09 g/mol

IUPAC Name

3-iodo-5,6,7,8-tetrahydroquinoline

InChI

InChI=1S/C9H10IN/c10-8-5-7-3-1-2-4-9(7)11-6-8/h5-6H,1-4H2

InChI Key

YYOQJNMKIAIOJB-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=C(C=N2)I

Origin of Product

United States

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